molecular formula C24H33N3O3S B11032138 1-cycloheptyl-7-hydroxy-4-[4-(pentyloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-cycloheptyl-7-hydroxy-4-[4-(pentyloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11032138
M. Wt: 443.6 g/mol
InChI Key: IMYGHLTWMWCXQE-UHFFFAOYSA-N
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Description

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cycloheptyl group, a hydroxy group, and a pentyloxyphenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, including the formation of the pyrazolo[3,4-e][1,4]thiazepine core and the introduction of the cycloheptyl, hydroxy, and pentyloxyphenyl groups. Common synthetic routes may include:

    Formation of the Pyrazolo[3,4-e][1,4]thiazepine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Introduction of Substituents: The cycloheptyl, hydroxy, and pentyloxyphenyl groups are introduced through various organic reactions, such as alkylation, hydroxylation, and etherification, using suitable reagents and catalysts.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ketone or aldehyde back to a hydroxy group.

    Esterification and Etherification: The hydroxy group can participate in esterification or etherification reactions to form esters or ethers, respectively.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation or kinases in cancer.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.

    Interfering with Cellular Processes: It can interfere with cellular processes, such as cell proliferation, apoptosis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-CYCLOHEPTYL-3-HYDROXY-4-[4-(PENTYLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific substituents and their arrangement, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C24H33N3O3S

Molecular Weight

443.6 g/mol

IUPAC Name

1-cycloheptyl-4-(4-pentoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C24H33N3O3S/c1-2-3-8-15-30-19-13-11-17(12-14-19)22-21-23(25-20(28)16-31-22)27(26-24(21)29)18-9-6-4-5-7-10-18/h11-14,18,22H,2-10,15-16H2,1H3,(H,25,28)(H,26,29)

InChI Key

IMYGHLTWMWCXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(NC3=O)C4CCCCCC4

Origin of Product

United States

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